Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate, with the CAS number 920117-08-4, is a complex organic compound notable for its potential applications in pharmacology, particularly as an ion channel inhibitor. This compound belongs to the class of fused heterocyclic compounds, which are characterized by their diverse biological activities and structural complexity. The molecular formula of this compound is C21H24N2O4S, and it has a molecular weight of 400.5 g/mol .
The synthesis of Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate can be approached through several methods, primarily involving the construction of the benzimidazole core followed by modifications to introduce the methoxyphenoxy and ethylthio groups.
The molecular structure of Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate features a benzimidazole ring system substituted with various functional groups.
Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate can participate in various chemical reactions due to its functional groups.
The mechanism by which Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate exerts its biological effects is primarily through modulation of ion channels.
Understanding the physical and chemical properties of Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is essential for its application in scientific research.
Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate has several potential applications in scientific research:
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure consisting of benzene and imidazole rings. This core provides a robust platform for chemical modifications that significantly influence bioactivity. The parent benzimidazole nucleus (molecular formula C₇H₆N₂) is defined by IUPAC as 1H-1,3-benzimidazole, though historical names like "benzoglyoxaline" persist [1]. Its aromaticity and electron-rich nitrogen atoms (N1 and N3) enable diverse non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which are critical for target recognition [1] [5].
Position-specific substitutions profoundly modulate pharmacological properties:
Table 1: Impact of Substituents on Benzimidazole Bioactivity
Position | Common Substituents | Biological Effect |
---|---|---|
N1 | Alkyl chains | ↑ Lipophilicity, metabolic stability; modulates pharmacokinetics |
C2 | Thioether, methoxy, halogens | ↑ DNA binding (anticancer), enzyme inhibition (antimicrobial) |
C5/C6 | Halogens, phenyl, heterocycles | Steric shielding against enzymes; target-specific affinity (e.g., kinase inhibition) |
The target compound, Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate, exemplifies strategic functionalization: a C2-linked thioether-ether chain with a terminal methoxyaryl group, coupled with an N1-acetic acid methyl ester [5] [8]. This design merges multiple pharmacophoric elements into a single hybrid architecture.
Methoxy (-OCH₃) groups are versatile modifiers in drug design. Their oxygen atom acts as a hydrogen-bond acceptor, while the methyl group contributes to hydrophobic interactions. Electronic effects are particularly notable: the methoxy group functions as a moderate σ-electron-withdrawer but a strong π-electron-donor, enhancing aromatic system resonance and influencing binding pocket interactions [2]. In CNS-active drugs (e.g., naproxen), the methoxy group facilitates membrane penetration and modulates target engagement through steric and electronic effects [2]. When attached to phenyl rings (e.g., 4-methoxyphenyl), it stabilizes specific conformations via intramolecular hydrogen bonding or dipole alignment [2] [9].
Thioether (-S-CH₂-) bridges confer distinct advantages:
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Key Properties | Target Interactions | Example in Drugs |
---|---|---|---|
Methoxy (-OCH₃) | Moderate HBA; π-electron donation; ↑ lipophilicity | Hydrophobic pockets; H-bond acceptors | Naproxen, Mefenamic acid |
Thioether (-S-) | Conformational flexibility; metabolic stability | Van der Waals contacts; metal coordination (e.g., Zn) | Omeprazole, Cimetidine |
Hybrid thioether-aryl | Extended π-systems; dual hydrophobic regions | DNA intercalation; enzyme allosteric sites | Target compound |
In the target molecule, the 2-(4-methoxyphenoxy)ethylthio linker integrates these attributes: the thioether enhances flexibility, while the terminal methoxyaryl group enables π-stacking with biological targets [8].
Esters (–COOR) serve as indispensable tools in prodrug engineering and pharmacokinetic optimization. Their primary roles include:
The methyl acetate group (–CH₂COOCH₃) in the target compound exemplifies a balanced design:
Table 3: Metabolic Stability of Ester Groups in Drug Design
Ester Type | Plasma Half-life (Human) | Cleavage Enzyme | Design Application |
---|---|---|---|
Methyl ester | 15–60 min | Carboxylesterase (CES1) | Rapid activation (prodrugs) |
Amino acid ester | 5–30 min | Esterase/PEPT transporters | Targeted absorption (e.g., valacyclovir) |
Bulky alkyl ester | 2–8 hours | Slow CES2 hydrolysis | Sustained release; topical formulations |
Target compound’s methyl acetate | Predicted: 20–40 min | CES1-mediated | Balanced activation profile |
Quantum mechanical (QM) studies indicate methyl acetate hydrolysis proceeds via a tetrahedral transition state stabilized by oxyanion holes in esterase active sites [9]. For the target compound, computational models predict intermediate metabolic stability (t₁/₂ ~30 min), positioning it as a "soft drug" candidate [9].
Compound Table
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3